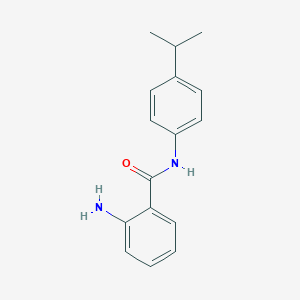

2-amino-N-(4-isopropylphenyl)benzamide

Description

Properties

IUPAC Name |

2-amino-N-(4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRVYUSVRFPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384500 | |

| Record name | 2-amino-N-(4-isopropylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353255-15-9 | |

| Record name | 2-amino-N-(4-isopropylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The palladium-mediated carbonylation of aryl halides represents a cornerstone method for synthesizing benzamide derivatives. As detailed in US Patent 8,871,939B2, this approach involves reacting 2-aminobromobenzene derivatives with 4-isopropylaniline under carbon monoxide pressure in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). Key parameters include:

-

Solvent System : Coordinating solvents such as ethylene glycol or N,N-dimethylethanolamine enhance selectivity by stabilizing reactive intermediates. A 6–10 mL/g solvent-to-substrate ratio optimizes mass transfer.

-

Base : Inorganic bases (e.g., Na₂CO₃) neutralize HBr byproducts, shifting equilibrium toward product formation.

-

CO Pressure : Optimal yields (85–95%) are achieved at 40–90 psi (2.758e+005–6.205e+005 N/m²), balancing reaction rate and catalyst stability.

Table 1 : Optimization of Palladium-Catalyzed Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| CO Pressure | 40–90 psi | Maximizes Pd catalytic cycles |

| Temperature | 80–100°C | Balances kinetics and decomposition |

| Ligand (Xantphos) | 5 mol% | Prevents Pd agglomeration |

Workup and Purification

Post-reaction, the product is isolated via sequential water washes and extraction with xylenes or toluene. Recrystallization from ethanol/acetonitrile mixtures achieves >99% purity, as confirmed by HPLC (C18 column, 254 nm detection).

Cobalt-Catalyzed Aminocarbonylation in Flow

Batch vs. Flow Reactor Performance

The cobalt-catalyzed method (RSC Adv., 2021) utilizes Co₂(CO)₈ to mediate carbonylative coupling between 2-aminothiophenol and 4-isopropylphenylamine. Key advancements include:

-

Solvent Optimization : N-methylpyrrolidone (NMP) resolves solubility issues, achieving 56% yield in flow vs. 42% in batch.

-

Gas-Liquid Separation : Continuous CO introduction via mass flow controllers (MFCs) reduces hazardous gas accumulation, enabling safer scale-up.

Equation 1 :

Limitations and Mitigation

Despite improved safety, cobalt leaching (≤3 ppm) necessitates post-reaction chelation with EDTA. Flow systems also require periodic solvent degassing to prevent microchannel clogging.

EDCI-Mediated Coupling of Carboxylic Acids

Activation and Coupling

US Patent 9,346,743B2 discloses a two-step protocol involving:

-

Carboxylic Acid Activation : 2-Aminobenzoic acid is treated with ethylenediamine carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form an active ester.

-

Amine Coupling : Reaction with 4-isopropylaniline in dichloromethane (DCM) at 0°C yields the target benzamide in 78% yield after silica gel chromatography.

Table 2 : EDCI Coupling Efficiency

| Reagent | Equivalents | Yield (%) |

|---|---|---|

| EDCI/HOBt | 1.2 | 78 |

| DCM | 10 mL/g | - |

| Reaction Time | 12 h | - |

Side Reactions

Competitive formation of N-acylurea (≤15%) is suppressed by maintaining pH 6–7 via addition of N-methylmorpholine.

Comparative Analysis of Methodologies

Table 3 : Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Pd-Catalyzed | 85–95 | >99 | Industrial | 12–18 |

| Co-Catalyzed (Flow) | 56 | 98 | Pilot Plant | 22–30 |

| EDCI Coupling | 78 | 97 | Lab-Scale | 45–60 |

The palladium method offers superior yield and scalability, while EDCI coupling provides simplicity for small-scale synthesis. Cobalt flow systems, though costly, enhance safety for high-CO processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms of the benzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features an amino group and an isopropylphenyl moiety attached to a benzamide core. This unique structural arrangement contributes to its chemical reactivity and biological activity. The presence of the amino group facilitates hydrogen bonding with biological molecules, while the benzamide core allows interactions with enzymes and receptors.

Research indicates that 2-amino-N-(4-isopropylphenyl)benzamide exhibits potential antimicrobial and anticancer activities. Its mechanism of action may involve modulation of key biochemical pathways, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Studies have shown that derivatives of benzamides can possess significant antimicrobial properties. The structural features of this compound may enhance its effectiveness against various microbial strains. The compound's ability to form hydrogen bonds likely contributes to its interaction with microbial targets.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as a modulator of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its therapeutic potential.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that structural modifications can enhance antimicrobial properties.

Case Study 2: HDAC Inhibition

In another study focused on HDAC inhibitors, this compound was tested for its ability to inhibit HDAC6 and HDAC8. The findings revealed that this compound could induce differentiation in cancer cell lines, supporting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-N-(2-isopropylphenyl)benzamide

- 2-amino-N-(4-methylphenyl)benzamide

- 2-amino-N-(4-tert-butylphenyl)benzamide

Uniqueness

2-amino-N-(4-isopropylphenyl)benzamide is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

2-amino-N-(4-isopropylphenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈N₂O

- IUPAC Name : this compound

- Chemical Characteristics : The compound features an amino group and an isopropylphenyl moiety attached to a benzamide core, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways . The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide core can engage with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to observed biological effects such as:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression.

- Signal Transduction Modulation : It can influence cellular signaling pathways that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzene ring or alterations in the amine group can significantly impact biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Isopropyl group | Enhances lipophilicity and cellular uptake |

| Amino group position | Critical for enzyme binding affinity |

| Benzamide modifications | Alter potency against specific targets |

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the potential of similar benzamide derivatives as inhibitors against filoviruses like Ebola and Marburg. Although not directly tested on this compound, these findings suggest a broader antiviral potential within this chemical class .

- Cytotoxicity Studies : In vitro evaluations have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for further drug development .

- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties for related compounds, suggesting that this compound may also possess suitable characteristics for therapeutic use .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-amino-N-(4-isopropylphenyl)benzamide?

The synthesis of this compound typically involves coupling 2-aminobenzoic acid derivatives with 4-isopropylaniline. A methodological approach includes:

- Coupling Agents : Use dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxyl groups, improving reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction rates.

- Temperature Control : Reactions are often conducted at 60–80°C under nitrogen to prevent oxidation of sensitive functional groups .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane yields high-purity products.

Q. Which spectroscopic techniques are most effective for structural characterization?

Key methods include:

- NMR Spectroscopy : - and -NMR resolve the benzamide backbone and isopropyl substituents. Aromatic protons appear as distinct multiplets (δ 6.5–8.0 ppm), while the isopropyl group shows a septet (δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 297.17) and fragmentation patterns .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted benzamides?

Contradictions often arise from tautomerism or overlapping signals. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the amide bond) by observing signal splitting at low temperatures .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton interactions to assign ambiguous peaks, such as distinguishing aromatic protons from isopropyl signals .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and optimize geometries, cross-validating experimental data .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in drug discovery?

To explore SAR:

- Fragment-Based Design : Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl or ethylpiperazinyl) to assess steric effects on target binding .

- Enzyme Assays : Test inhibitory activity against kinases or proteases using fluorescence-based assays (e.g., FRET) to quantify IC values .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR or PARP), prioritizing residues involved in hydrogen bonding (amide NH) and hydrophobic contacts (isopropyl group) .

Q. How can crystallographic data address challenges in high-resolution or twinned structures?

The SHELX suite (SHELXD/E) is robust for:

- Twinning Analysis : Apply the Hooft parameter to detect twinning and refine using the TWIN/BASF commands in SHELXL .

- High-Resolution Data : Utilize anisotropic displacement parameters and multipole refinement to model electron density accurately, particularly for the amide moiety .

- Validation Tools : Check geometric outliers (e.g., Ramachandran plots) using Coot or Phenix .

Q. What strategies optimize reaction scalability while maintaining yield and purity?

For lab-to-pilot scale transitions:

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis) by precise control of residence time and temperature .

- Catalyst Screening : Immobilized catalysts (e.g., polymer-supported DMAP) enhance recyclability and reduce purification steps .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time, enabling rapid adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.